molecular formula C11H14ClN3 B567969 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1207175-16-3

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B567969
M. Wt: 223.704
InChI Key: IMLGCGNBKUQSFQ-UHFFFAOYSA-N
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Description

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the linear formula C11H14N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The InChI key for this compound is IMLGCGNBKUQSFQ-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Safety And Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The safety information includes pictograms GHS07 and GHS09, and the signal word is "Warning" . Precautionary statements include P264, P273, P280, P337 + P313, and P391 .

properties

IUPAC Name

4-chloro-1-methyl-3-(2-methylpropyl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-7(2)6-8-10-9(15(3)14-8)4-5-13-11(10)12/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLGCGNBKUQSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C2=C1C(=NC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670504
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

1207175-16-3
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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